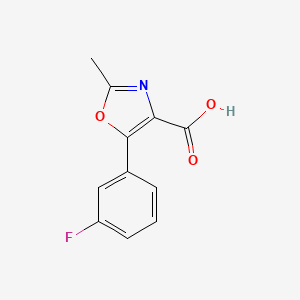
5-(3-Fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid
Cat. No. B8362881
M. Wt: 221.18 g/mol
InChI Key: WURIIBBFSYAUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063099B2
Procedure details


A mixture of 5-(3-fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid ethyl ester (0.56 mmol), EtOH (0.63 mL) and aq. NaOH solution (2.0 M, 0.63 mL) is stirred for 2 h at RT and washed once with ether. The aq. layer is made acidic by addition of conc HCl and extracted twice with ether. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give the desired acid as a pure yellow solid. LC-MS (basic): tR=0.49 min; [M−H]−=220.3.
Name
5-(3-fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid ethyl ester
Quantity
0.56 mmol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:18])[O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)=[O:5])C.[OH-].[Na+]>CCO>[F:17][C:13]1[CH:12]=[C:11]([C:10]2[O:9][C:8]([CH3:18])=[N:7][C:6]=2[C:4]([OH:5])=[O:3])[CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 2 h at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed once with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aq. layer is made acidic by addition of conc HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
